Chalcones have shown potential as anticancer agents in various studies. The synthesis and biological evaluation of 2',4'-dihydroxy-3,4,5-trimethoxychalcone revealed its ability to act as an antimitotic agent, inducing cell death in breast cancer cells1. The cytotoxic activity of DMC derivatives against sensitive and resistant cancer cells, along with their synergistic effects with Taxol®, indicates their potential as part of combination therapies for cancer treatment3. The anti-cancer ability of alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone in gastric cancer, demonstrated through in vitro and in vivo studies, further supports the therapeutic potential of chalcones4.
Chalcones have also been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme target for the treatment of neurodegenerative diseases such as Alzheimer's. The study on 2',4'-dihydroxy-4',6'-dimethoxychalcones showed that they act as mixed-type inhibitors of AChE, with molecular modeling suggesting interactions with key residues in the enzyme2.
The anti-inflammatory properties of chalcones are highlighted by their ability to inhibit enzymes like 5-lipoxygenase and cyclooxygenase, which are involved in the biosynthesis of pro-inflammatory mediators. This suggests their potential use in treating inflammatory disorders6. Additionally, the synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones have shown their capacity to inhibit the generation of inflammatory mediators, further supporting their application in this field9.
Chalcones have demonstrated potent activity against the malaria parasite Plasmodium falciparum, both in vitro and in vivo, suggesting their potential as antimalarial drugs5. This is particularly significant given the emergence of drug-resistant strains of the parasite.
The tyrosinase inhibitory activity of 2',4',6'-trihydroxychalcones positions them as potential agents for the treatment of skin hyperpigmentation disorders8.
2',4'-Dihydroxy-4,6'-dimethoxychalcone has been identified in various plant species, including Cryptocarya costata, Sophora flavescens, Glycosmis pentaphylla, and Chromolaena tacotana . Chalcones are characterized by their open-chain structure comprising two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is notable for its potential biological activities, which have garnered scientific interest in exploring its applications in pharmacology and biochemistry.
The synthesis of 2',4'-dihydroxy-4',6'-dimethoxychalcone can be achieved through several methods. One prominent approach involves a selective methylation and condensation strategy using 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde as starting materials. The synthesis process typically includes the following steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity.
The molecular structure of 2',4'-dihydroxy-4',6'-dimethoxychalcone has been elucidated through various spectroscopic techniques including ultraviolet-visible spectroscopy, infrared spectroscopy, one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, and mass spectrometry. Notably, X-ray crystallography studies have revealed that the compound adopts a trans configuration concerning the olefinic double bond between the benzene ring and the dihydroxydimethoxybenzaldehyde fragment .
The intermolecular hydrogen bonding results in ribbon-like structures that extend parallel to the b-axis in its crystalline form.
2',4'-Dihydroxy-4',6'-dimethoxychalcone participates in various biochemical reactions. It interacts with several enzymes and proteins, notably nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the activation of antioxidant response elements (ARE) . This compound has shown efficacy in inhibiting human acetylcholinesterase activity in vitro, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
In laboratory settings, it has been observed to induce autophagy and mitochondrial apoptosis in breast cancer cells, demonstrating its versatility in influencing cellular processes .
The mechanism of action for 2',4'-dihydroxy-4',6'-dimethoxychalcone primarily involves its interaction with Nrf2. Upon binding to Nrf2, the complex translocates to the nucleus where it activates ARE-mediated transcription of antioxidant genes . This process enhances cellular defense mechanisms against oxidative stress.
Additionally, this compound exhibits dose-dependent effects; at lower concentrations, it provides protective effects against oxidative damage while higher concentrations may lead to cytotoxic effects .
The physical properties of 2',4'-dihydroxy-4',6'-dimethoxychalcone include:
Chemical properties include stability under ambient conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile indicates potential participation in electrophilic substitutions due to the presence of hydroxyl groups .
The scientific applications of 2',4'-dihydroxy-4',6'-dimethoxychalcone are diverse:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2